1-(1-(2,2,2-Trifluoroethyl)-1H-pyrazol-4-yl)-1H-pyrrole-2,5-dione
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Overview
Description
1-(1-(2,2,2-Trifluoroethyl)-1H-pyrazol-4-yl)-1H-pyrrole-2,5-dione is a synthetic organic compound characterized by the presence of trifluoroethyl, pyrazolyl, and pyrroledione functional groups
Preparation Methods
The synthesis of 1-(1-(2,2,2-Trifluoroethyl)-1H-pyrazol-4-yl)-1H-pyrrole-2,5-dione typically involves multi-step organic reactions. One common synthetic route includes the reaction of 2,2,2-trifluoroethylamine with pyrazole derivatives under controlled conditions to form the intermediate compound. This intermediate is then subjected to further reactions, such as cyclization and oxidation, to yield the final product. Industrial production methods may involve the use of catalysts and optimized reaction conditions to enhance yield and purity .
Chemical Reactions Analysis
1-(1-(2,2,2-Trifluoroethyl)-1H-pyrazol-4-yl)-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The trifluoroethyl group can undergo nucleophilic substitution reactions with reagents like halides or amines, forming substituted products
Scientific Research Applications
1-(1-(2,2,2-Trifluoroethyl)-1H-pyrazol-4-yl)-1H-pyrrole-2,5-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the development of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 1-(1-(2,2,2-Trifluoroethyl)-1H-pyrazol-4-yl)-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethyl group enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins. This interaction can lead to the modulation of enzymatic activity or receptor signaling pathways, resulting in various biological effects .
Comparison with Similar Compounds
1-(1-(2,2,2-Trifluoroethyl)-1H-pyrazol-4-yl)-1H-pyrrole-2,5-dione can be compared with similar compounds such as:
1,1,1-Trifluoro-2-iodoethane: This compound also contains a trifluoroethyl group but differs in its reactivity and applications.
1,1,1,3,3,3-Hexafluoro-2-(4-(2,2,2-trifluoroethyl)amino)phenylpropan-2-ol: This compound has a similar trifluoroethyl group but is used in different contexts, such as pharmaceuticals.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C9H6F3N3O2 |
---|---|
Molecular Weight |
245.16 g/mol |
IUPAC Name |
1-[1-(2,2,2-trifluoroethyl)pyrazol-4-yl]pyrrole-2,5-dione |
InChI |
InChI=1S/C9H6F3N3O2/c10-9(11,12)5-14-4-6(3-13-14)15-7(16)1-2-8(15)17/h1-4H,5H2 |
InChI Key |
OXAJYLSUGFBXJT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=O)N(C1=O)C2=CN(N=C2)CC(F)(F)F |
Origin of Product |
United States |
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